

The Role of USP28 Deubiquitinase in Cell Cycle Regulation: A Technical Guide

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Executive Summary

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinase (DUB) that has emerged as a critical regulator of cell cycle progression and a key player in cellular stress responses. Its activity is intricately linked to the stability of a diverse range of protein substrates, including oncoproteins and tumor suppressors. This technical guide provides an in-depth exploration of USP28's function in the cell cycle, detailing its role in different phases, its response to DNA damage and mitotic stress, and its regulation. The guide includes a compilation of quantitative data, detailed experimental protocols for studying USP28, and visualizations of the key signaling pathways in which it is involved. Understanding the multifaceted role of USP28 is crucial for developing novel therapeutic strategies that target cell cycle dysregulation in diseases such as cancer.

Introduction to USP28

USP28 is a member of the ubiquitin-specific protease family of deubiquitinating enzymes, which counteract the process of ubiquitination by removing ubiquitin moieties from substrate proteins. This post-translational modification is a key signaling mechanism that governs protein stability, localization, and activity. By deubiquitinating its substrates, USP28 can rescue them from proteasomal degradation, thereby increasing their cellular abundance and functional output.

USP28 has a dualistic role in cellular processes, acting as both an oncogene and a tumor suppressor depending on the cellular context and the specific substrate it targets. This duality is particularly evident in its regulation of cell cycle progression, where it can either promote proliferation by stabilizing pro-growth factors or induce cell cycle arrest by stabilizing tumor suppressors.

USP28's Function Across the Cell Cycle

USP28's influence on the cell cycle is not uniform but rather phase-specific, owing to its dynamic interactions with various cell cycle regulators.

G1/S Transition

USP28 plays a significant role in the G1/S transition, a critical checkpoint that commits the cell to a new round of division. A key substrate of USP28 in this context is the oncoprotein c-Myc. USP28 counteracts the action of the F-box and WD repeat domain-containing 7 (FBW7) E3 ubiquitin ligase, which targets c-Myc for degradation. By deubiquitinating and stabilizing c-Myc, USP28 promotes the transcription of genes necessary for entry into S phase.[\[1\]](#)

Overexpression of USP28 has been shown to accelerate the G1/S transition. For instance, in pancreatic cancer cells, ectopic expression of USP28 led to a significant decrease in the G0/G1 phase cell population and a corresponding increase in the S phase population.[\[2\]](#) Conversely, knockdown of USP28 resulted in an accumulation of cells in the G0/G1 phase.[\[2\]](#)

S and G2/M Phases

In response to DNA damage or replication stress during the S and G2 phases, USP28 participates in the DNA Damage Response (DDR). It is recruited to sites of DNA damage and contributes to the stability of key checkpoint proteins. One of its crucial roles is the stabilization of Claspin, a protein required for the activation of the checkpoint kinase 1 (Chk1). This stabilization helps to maintain the G2/M checkpoint, allowing time for DNA repair.[\[3\]](#)

Depletion of USP28 in certain cancer cell lines, such as triple-negative breast cancer cells, has been observed to cause an arrest in the S and G2/M phases, accompanied by the activation of the DNA damage checkpoint.[\[4\]](#)

USP28 in Cellular Stress Responses

USP28 is a key mediator of cellular responses to both DNA damage and mitotic stress, acting to stabilize different sets of proteins to determine the cell's fate.

DNA Damage Response (DDR)

Upon DNA damage, the kinases Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated and phosphorylate a cascade of downstream targets to orchestrate cell cycle arrest and DNA repair. USP28 is a substrate of ATM/ATR and is recruited to sites of DNA damage through its interaction with the tandem BRCT domains of 53BP1.[\[3\]](#)[\[5\]](#)

In the DDR, USP28 stabilizes several critical checkpoint proteins, including 53BP1 and Chk2, thereby promoting the signaling cascade that leads to cell cycle arrest.[\[3\]](#) This function is crucial for allowing the cell to repair damaged DNA before proceeding with division.

Mitotic Surveillance Pathway

USP28 is a central component of the "mitotic surveillance" or "mitotic stopwatch" pathway, which monitors the duration of mitosis.[\[6\]](#) Prolonged mitosis, a form of cellular stress, can lead to genomic instability. In response to an extended mitosis, the kinase Polo-like kinase 1 (PLK1) promotes the formation of a complex between 53BP1, USP28, and the tumor suppressor p53.[\[7\]](#)

Within this complex, 53BP1 acts as a scaffold, bringing USP28 into proximity with p53. USP28 then deubiquitinates and stabilizes p53, leading to an increase in its levels.[\[8\]](#)[\[9\]](#) Stabilized p53 can then induce the expression of the cyclin-dependent kinase inhibitor p21, leading to a G1 cell cycle arrest in the subsequent cell generation.[\[10\]](#) This pathway ensures that cells that have undergone a problematic mitosis do not continue to proliferate.

Quantitative Data on USP28 Function

The following tables summarize quantitative data from various studies on the effects of USP28 on cell cycle progression and protein stability.

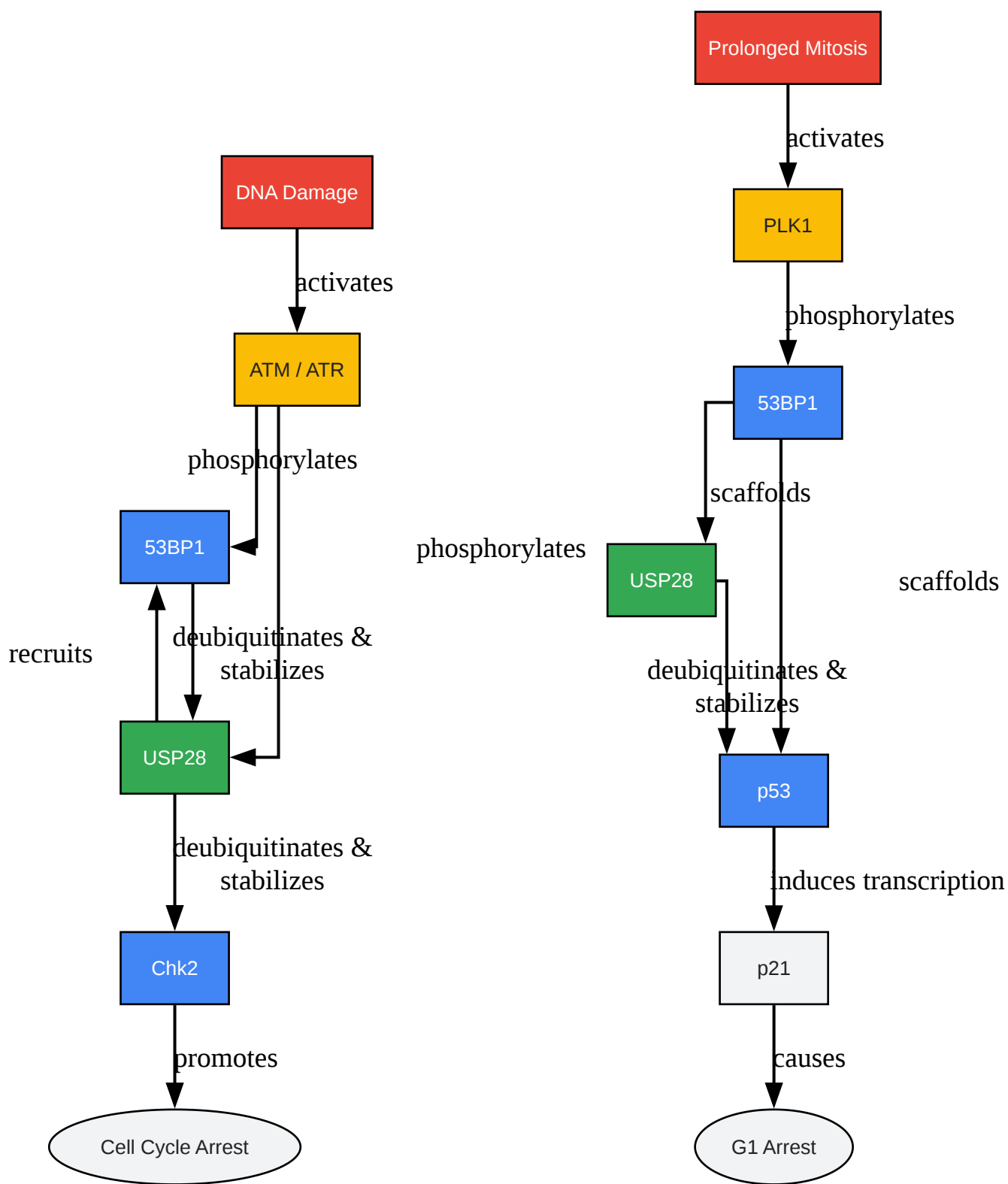
Cell Line	USP28 Manipulation	Effect on G0/G1 Phase	Effect on S Phase	Effect on G2/M Phase	Reference
AsPC-1 (Pancreatic Cancer)	Overexpression	Decrease	Increase	No significant change	[2]
BxPC-3 (Pancreatic Cancer)	Knockdown	Increase	Decrease	No significant change	[2]
MDA-MB-231 (TNBC)	Knockdown	No significant change	Increase	Increase	[4]
HCC1937 (TNBC)	Knockdown	No significant change	Increase	Increase	[4]

Substrate	Cellular Context	USP28 Manipulation	Effect on Protein Half-life	Reference
c-Myc	A549 cells (untreated)	-	~38.3 min	[11]
c-Myc	A549 cells (Nickel treatment)	-	Decreased to ~29.3 min	[11]
c-Myc	HeLa cells	Proteasome inhibition	Increased from ~35 min to ~150 min	[5]

Key Signaling Pathways Involving USP28

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in which USP28 participates.

USP28 in the DNA Damage Response

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